Lanolin, oil, ethoxylated propoxylated
Description
Historical Trajectories and Evolution of Research on Lanolin Alkoxylates
The use of lanolin itself dates back to ancient Greece. xinyi-lanolin.com However, the era of chemically modified lanolin derivatives began much later. Following the development of a method to refine pure lanolin from wool grease in the 1880s, scientific inquiry into its chemical nature and potential modifications grew. lanolin.com The industrial process for ethoxylation was developed in the 1930s, which opened the door for the creation of alcohol ethoxylates and other surfactants. wikipedia.org
Research into lanolin alkoxylates followed, driven by the need for versatile, water-soluble or water-dispersible versions of this natural emollient. google.com Early research focused on simple ethoxylation to create water-soluble lanolin for use in cosmetics and pharmaceuticals. ladespensadeljabon.comlanolin.com The subsequent introduction of propoxylation allowed for even finer control over the final properties of the derivative. By incorporating both ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) units, researchers could create a spectrum of lanolin derivatives with varying degrees of water solubility, oil solubility, and surface activity. google.comatformulation.com This evolution transformed lanolin from a simple occlusive agent into a sophisticated multifunctional ingredient. The main routes for derivatizing lanolin, including alkoxylation, are now well-established, allowing for its use in a wide range of high-value cosmetic and skin treatment products. wikipedia.org
The Significance of Ethoxylation and Propoxylation in Tailoring Surfactant Characteristics for Advanced Applications
Ethoxylation and propoxylation are alkoxylation reactions that introduce ethylene oxide and propylene oxide units, respectively, onto a substrate molecule like lanolin. wikipedia.org These processes are fundamental in converting hydrophobic substances into surfactants by adding hydrophilic (water-loving) polyether chains. The combination of the hydrophobic lanolin core with hydrophilic polyether chains results in an amphiphilic molecule, capable of reducing surface tension at interfaces (e.g., between oil and water). ontosight.aivenus-goa.com
The true significance of these processes lies in the ability to precisely tailor the surfactant's characteristics by controlling the reaction. ontosight.ai Key properties that can be manipulated include:
Hydrophilic-Lipophilic Balance (HLB): The HLB value indicates whether a surfactant is more water-soluble or oil-soluble. Ethoxylation increases the length of the hydrophilic polyethylene (B3416737) glycol (PEG) chain, thus increasing the HLB and water solubility. wikipedia.orglanolin.com
Solubility: Lanolin can be made water-soluble through ethoxylation or alcohol-soluble through propoxylation. google.com Alkoxylated derivatives created with a mix of both oxides are generally more soluble than purely ethoxylated versions. atformulation.com
Foaming Properties: Propoxylation, which adds the more hydrophobic propylene oxide unit, is known to reduce the foaming capacity of surfactants. atamanchemicals.com This is advantageous in applications where low foam is desired, such as in certain industrial cleaners or machine dishwashing detergents. atamanchemicals.comlamberti.com
Emulsification and Wetting: By adjusting the ratio of EO and PO, the emulsifying, wetting, and dispersing capabilities of the resulting surfactant can be optimized for specific applications, from personal care products to agricultural formulations. ontosight.aiontosight.aiatamanchemicals.com
The reaction can be controlled to produce either block copolymers, where chains of EO and PO are added sequentially, or random copolymers, where they are added simultaneously. wikipedia.org This structural difference further influences the final properties of the Lanolin, oil, ethoxylated propoxylated compound.
| Property | Influence of Ethoxylation (EO) | Influence of Propoxylation (PO) | Resulting Characteristic in this compound |
| Solubility | Increases water solubility | Increases oil/alcohol solubility | Balanced solubility, dispersible in various systems |
| HLB Value | Increases | Decreases | Can be precisely targeted for specific emulsification needs |
| Foaming | Generally increases or maintains foam | Reduces foaming properties | Often designed for low-foaming applications |
| Emolliency | Retains lanolin's base emollient feel | Enhances lubricity and spreadability | Multifunctional performance as an emulsifier and conditioner |
Identification of Current Academic Research Gaps and Challenges in Understanding Ethoxylated Propoxylated Lanolin Systems
Despite their widespread commercial use, ethoxylated propoxylated lanolin systems present several challenges that indicate gaps in academic research.
A primary challenge stems from the inherent complexity of the starting material. Lanolin is not a single chemical entity but a highly complex mixture of thousands of different esters, alcohols, and acids. wikipedia.orgresearchgate.net When this intricate mixture undergoes alkoxylation—a polymerization process that itself produces a range of polymer chain lengths—the resulting "this compound" is an exceptionally complex product.
Key research gaps and challenges include:
Comprehensive Characterization: Fully characterizing the exact chemical composition of these derivatives is a significant analytical challenge. Identifying and quantifying the multitude of individual molecular species formed during the reaction is difficult with standard analytical techniques. This complexity makes it hard to establish precise structure-property relationships.
Reaction Kinetics and Control: While the general principles of alkoxylation are understood, modeling the reaction kinetics for a substrate as complex as lanolin is not straightforward. eurochemengineering.com Achieving a narrow distribution of EO/PO chain lengths (polydispersity) on the various molecules within the lanolin mixture remains a challenge, leading to batch-to-batch variability.
Relating Composition to Performance: A significant gap exists in academic literature that directly links specific components of the ethoxylated propoxylated lanolin mixture to their functional performance. For instance, which specific alkoxylated lanolin esters are most effective for emulsification versus which provide the best conditioning effects is not fully elucidated. Most available data comes from industrial applications rather than fundamental academic studies. ontosight.aisunshieldchemicals.comkaochemicals-eu.com
Advanced Structural Analysis: There is a need for more advanced analytical studies, potentially employing high-resolution mass spectrometry and advanced chromatographic techniques, to deconstruct the complex mixture. researchgate.net Such research could pave the way for more controlled synthesis methods and the development of next-generation derivatives with highly specific and enhanced properties.
Properties
CAS No. |
156715-46-7 |
|---|---|
Molecular Formula |
C8H13NO3 |
Synonyms |
Lanolin, oil, ethoxylated propoxylated |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Research
Investigation of Catalytic Systems for Controlled Ethoxylation and Propoxylation of Lanolin Oil
The addition of ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) to the hydroxyl groups present in lanolin oil's constituent alcohols and hydroxy esters is an industrially significant reaction, typically requiring a catalyst to proceed efficiently. researchgate.netgoogle.com The choice of catalyst is paramount as it influences reaction rate, selectivity, and the molecular weight distribution of the final alkoxylated product. Both heterogeneous and homogeneous catalytic systems are employed in alkoxylation reactions.
Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. google.com This approach offers significant advantages, including ease of separation of the catalyst from the product via simple filtration and the potential for catalyst reuse with minimal loss of activity. google.comgoogle.com
Research in this area has focused on various solid catalysts capable of facilitating alkoxylation:
Anion-Bound Metal Oxides: Solid catalysts such as hydrous zirconium oxide treated with sulfate, phosphate, or nitrate (B79036) solutions and then calcined have demonstrated high activity for alkoxylation. google.com These amorphous catalysts can produce products with a narrow molecular weight distribution at reaction temperatures between 50°C and 140°C. google.com
Calcium-Containing Catalysts: Catalysts containing calcium have been developed for alkoxylation, offering the ability to produce narrow-range alkoxylates. google.com The amount of catalyst needed, typically 0.01 to 10 percent by weight of the starting material, is based on the initial substrate and not the total amount of alkylene oxide to be added. google.com
Layered Double Hydroxides (LDHs): Compounds like calcined synthetic hydrotalcite (Mg/Al LDHs) have been studied as basic heterogeneous catalysts for propylene oxide polymerization. bibliotekanauki.plresearchgate.net Their catalytic activity is linked to the presence of both basic and acidic sites on their surface, which can be modified through thermal treatment. bibliotekanauki.plresearchgate.net
The mechanism of heterogeneous catalysis involves the diffusion of reactants to the catalyst surface, adsorption, reaction of the adsorbed species, desorption of the product, and diffusion of the product back into the bulk medium. google.com
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the traditional and widely practiced method for industrial alkoxylation. researchgate.netgoogle.com The most common catalysts are alkaline compounds such as potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). researchgate.netijrcs.org
The process typically involves reacting lanolin or a derivative with gaseous ethylene oxide under alkaline conditions. google.com This living anionic polymerization results in a Poisson-like distribution of molar mass. researchgate.net However, when applied to aliphatic alcohols, these conventional catalysts can produce a broader distribution of alkoxylation species compared to what might be achieved with certain heterogeneous systems. google.com The reaction of ethylene oxide with fatty alcohols in the presence of sodium hydroxide or boron trifluoride is a key method for surfactant synthesis. ijrcs.org In the specific case of lanolin, it is theorized that the KOH catalyst may be partially consumed by the hydrolysis of the ester linkages present in the complex lanolin structure. google.com
Table 1: Comparison of Catalytic Systems for Alkoxylation
| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |
|---|---|---|
| Catalyst Examples | Anion-bound metal oxides (e.g., Zirconium oxysulfate), Calcium-containing solids, Layered Double Hydroxides (LDHs). google.comgoogle.combibliotekanauki.pl | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH), Boron Trifluoride. researchgate.netijrcs.org |
| Phase | Solid catalyst, liquid/gas reactants. google.com | Catalyst and reactants in a single phase (liquid). google.com |
| Product Distribution | Can be tailored for narrow distributions. google.comgoogle.com | Typically results in a broader, Poisson-like distribution. researchgate.netgoogle.com |
| Catalyst Recovery | Simple filtration. google.comgoogle.com | Requires neutralization and subsequent purification steps. |
| Reaction Conditions | Temperatures often range from 50°C to 140°C. google.comgoogle.com | Elevated temperatures and pressures are common. researchgate.net |
| Reusability | Catalyst can often be reused with minimal activity loss. google.com | Catalyst is consumed/neutralized in the process. google.com |
Studies on Reaction Kinetics and Mechanisms of Ethylene and Propylene Oxide Addition
The fundamental reaction in the formation of ethoxylated and propoxylated lanolin oil is the ring-opening of the epoxide (ethylene oxide or propylene oxide) by a nucleophile. wikipedia.org In this case, the nucleophiles are the hydroxyl groups of the free alcohols and hydroxy esters within the lanolin oil substrate. The reaction is highly exothermic due to the considerable energy stored in the strained ring structure of the epoxide. researchgate.net
The mechanism proceeds via a nucleophilic attack on one of the carbon atoms of the epoxide ring, leading to the formation of a new hydroxy-ether linkage. This process can be catalyzed by either acids or bases.
Base-Catalyzed Mechanism: Under alkaline conditions (e.g., with KOH), the catalyst deprotonates the alcohol in the lanolin, creating a more potent nucleophile, an alkoxide. This alkoxide then attacks the epoxide ring. This is the standard industrial route for producing surfactants from fatty alcohols. researchgate.netijrcs.org
Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to attack by a weaker nucleophile like an alcohol. ijrcs.org
Kinetic studies on analogous systems, such as the reaction of ethylene oxide with water and glycols, provide insight into the factors governing the reaction rate. For the sulfuric acid-catalyzed reaction of EO with water, a kinetic model revealed the reaction to be 1.5 order in EO concentration and nearly first order in acid concentration, with an activation energy of approximately 76,500 kJ/kmol. researchgate.netresearchgate.net A separate study on the carbonylative transformation of EO found the reaction rate to be second-order with respect to the EO concentration. frontiersin.org The kinetics of the ethoxylation/propoxylation of lanolin oil are noted to be complex, partly due to side reactions like the potential for ester hydrolysis by the alkaline catalyst. google.com
Optimization of Alkoxylation Degree and Chain Length Distribution for Targeted Molecular Structures
The functional properties of ethoxylated and propoxylated lanolin oil are directly tied to the length and distribution of the polyoxyalkylene chains. lanolin.com Therefore, controlling the degree of alkoxylation (the average number of moles of epoxide added per mole of substrate) and the polydispersity (the breadth of the chain length distribution) is crucial for creating targeted molecular structures with specific properties. google.comgoogle.com
Several factors influence the final molecular structure:
Catalyst Choice: As discussed, heterogeneous catalysts can provide narrower molecular weight distributions compared to the broader, conventional distributions from homogeneous alkali catalysts. google.com
Reaction Conditions: The molar ratio of alkylene oxide to the lanolin oil substrate is a primary determinant of the final alkoxylation degree. frontiersin.org For instance, derivatives like PEG-75 Lanolin are produced by reacting lanolin with an average of 75 units of ethylene oxide. atformulation.comlanolin.com
Reactor Technology: Modern reactor designs offer enhanced control over the alkoxylation process.
Loop Reactors: Enhanced Loop Reactors (ELRs) provide high flexibility and allow for the production of materials with a very high growth ratio (up to 1:80) in a single operational cycle. researchgate.netballestra.com This is achieved through efficient mixing and heat removal, enabling high reaction rates. ballestra.com
Microreactors: Laboratory-scale microreactors have demonstrated the ability to achieve high ethoxylation degrees (e.g., a molar ratio of EO/alcohol of 35) with low polydispersity (index of 1.06) and high productivity in short residence times. frontiersin.org
The distribution of chain lengths is a key characteristic of the polymer system. rsc.org For ideal reversible deactivation polymerizations, the chain length distribution can be modeled by a negative binomial distribution, which provides a theoretical framework for understanding and predicting the outcome of the polymerization process. mdpi.comnih.gov
Table 2: Influence of Reaction Systems on Alkoxylation Outcomes
| Reaction System | Key Features | Impact on Alkoxylation Degree & Distribution |
|---|---|---|
| Conventional Stirred Reactor | Traditional semi-batch system with homogeneous alkali catalyst. researchgate.net | Produces a conventional broad, Poisson-like distribution; degree controlled by reactant stoichiometry. researchgate.netgoogle.com |
| Enhanced Loop Reactor (ELR) | High circulation rates, efficient gas-liquid mixing, and superior heat removal. ballestra.com | Allows for very high alkoxylation degrees (growth ratios up to 1:80) with high flexibility and productivity. researchgate.netballestra.com |
| Microreactor | High surface-area-to-volume ratio, precise control over temperature and residence time. frontiersin.org | Can achieve high alkoxylation degrees with low polydispersity (narrow distribution) and high throughput. frontiersin.org |
Research into Novel Derivatization Pathways Beyond Standard Ethoxylation and Propoxylation
While ethoxylation and propoxylation are the most common modifications of lanolin oil, research has explored other derivatization pathways to create novel molecules with unique properties. These methods target the functional groups within lanolin, such as the esters and free fatty acids. atformulation.comnih.gov
Esterification: Lanolin fatty acids can be esterified with various alcohols. For example, reacting them with isopropyl alcohol yields isopropyl esters (isopropyl lanolates) of varying molecular weights, which are used as superfatting agents. atformulation.com
Acylation: The free hydroxyl groups present in lanolin and its ethoxylated derivatives can be acylated. google.com A notable example is acetylation, where acetic anhydride (B1165640) reacts with the hydroxyl groups to form acetylated derivatives. This modification significantly alters physical properties, such as increasing the solubility in mineral oil. google.com
Fatty Acid Methyl Esters (FAMEs): For analytical purposes, the fatty acids in lanolin can be converted into their corresponding methyl esters. nih.gov This derivatization is typically achieved through alkaline or acidic methods to make the molecules volatile enough for analysis by gas chromatography. nih.gov
Alkoxylation with Mixed Oxides: Derivatives can be obtained by reacting lanolin with mixtures of both propylene and ethylene oxides in various ratios. atformulation.com These alkoxylated derivatives are reported to be more soluble than purely ethoxylated lanolin and serve as refatting and foam-stabilizing agents. atformulation.com
These advanced derivatization protocols expand the chemical diversity of lanolin-based compounds, allowing for the fine-tuning of their chemical and physical properties for specialized applications. nih.gov
Structural Elucidation and Advanced Analytical Chemistry Methodologies
High-Resolution Mass Spectrometry for Complex Mixture Characterization
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of complex polymers like ethoxylated propoxylated lanolin. sciex.com It provides highly accurate mass measurements, which are critical for determining the elemental composition of the various oligomers within the mixture. nih.gov The complexity of these surfactants arises from the large number of possible combinations of the hydrophobic lanolin base with hydrophilic ethoxylate and propoxylate units. sciex.com
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications in Polymer Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique widely used for the analysis of soluble polymers. nih.gov It is particularly well-suited for characterizing polar and large molecules, making it ideal for the analysis of ethoxylated propoxylated lanolin. researchgate.netresearchgate.net ESI generates multiply charged ions from the oligomers in the sample, which can create complex spectra due to overlapping isotopic patterns. nih.gov However, these complex spectra contain detailed information about the polymer's structure, including end-group functionalities and the distribution of repeating units. researchgate.net
In the analysis of ethoxylated propoxylated alcohols, ESI coupled with HRMS allows for the detection of a wide range of polymer systems. sciex.com For instance, in the analysis of a C6-C10 ethoxylated propoxylated alcohol mixture, ESI-MS revealed the presence of both protonated ([M+H]⁺) and ammoniated ([M+NH₄]⁺) adducts, with the ammonium (B1175870) adducts often showing higher intensity. sciex.com The ability to generate intact molecular species is a key advantage, enabling the detailed characterization of complex polymer distributions. nih.govnih.gov
Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) Techniques
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that serves as a valuable tool in polymer analysis, often complementing ESI. nih.gov APCI is particularly effective for analyzing less polar and lower molecular weight compounds that may be difficult to ionize by ESI. nih.govnih.gov The ionization process occurs in the gas phase, where a corona discharge initiates ion-molecule reactions, typically leading to the formation of protonated molecules [M+H]⁺. nih.govyoutube.com
APCI-MS is well-established for the analysis of polar analytes up to approximately 1500 Da. nih.gov Its versatility across a wide range of polarities makes it a robust method for characterizing complex mixtures. nih.govyoutube.com The combination of APCI with liquid chromatography (LC) provides a powerful platform for separating and identifying components in polymer samples. nih.govnitech.ac.jp While ESI is often the primary choice for large, polar polymers, APCI offers a crucial alternative for analyzing specific components or additives within the lanolin derivative matrix. nih.govresearchgate.net
Kendrick Mass Defect (KMD) Analysis for Homologous Series Identification
Given the extreme complexity of ethoxylated propoxylated lanolin, which can contain thousands of unique chemical species, data interpretation is a significant challenge. sciex.com Kendrick Mass Defect (KMD) analysis is a powerful data visualization and simplification tool used to identify homologous series within these complex datasets. sciex.comresearchgate.net
In KMD analysis, masses are recalculated from the standard IUPAC scale to a new scale where a chosen repeating unit (e.g., ethylene (B1197577) oxide, C₂H₄O) has an integer mass. nih.govresearchgate.net This transformation results in all members of a homologous series having the same Kendrick mass defect (KMD), allowing them to be easily grouped and identified. sciex.com This method simplifies complex spectra by aligning repetitive patterns, making it easier to distinguish different polymer series, adducts, or charge states. nih.gov
For ethoxylated propoxylated copolymers, KMD plots can reveal distinct series of oligomers that differ by the number of EO or PO units. sciex.com For example, in the analysis of a C6-C10 ethoxylated propoxylated alcohol mixture, KMD analysis helped to reduce the complexity of over 1000 identified combinations into 12 unique sets of KMDs, primarily differing by the number of ethoxylate units. sciex.com High-resolution KMD analysis can even be used to differentiate between various end-groups and identify degradation products in aged surfactant samples. researchgate.net
Quantitative Determination of Ethoxylate and Propoxylate Units
Quantitative analysis of the ethoxylate (EO) and propoxylate (PO) unit distribution is critical for understanding the properties of the surfactant. HRMS, combined with chromatographic separation, provides the data necessary for this quantification.
A study on a complex ethoxylated propoxylated alcohol mixture demonstrated that the number of EO and PO units can vary significantly. sciex.com The analysis identified oligomers with ethoxylate chains ranging from 4 to 24 units and propoxylate chains from 1 to 16 units. sciex.com The relative abundance of the different oligomers, as determined by mass spectrometry, allows for the calculation of the average degree of ethoxylation and propoxylation, which are key quality parameters for these surfactants. researchgate.net Neglecting variations in detector response for different oligomer lengths can lead to inaccuracies in these calculations. researchgate.net
The table below summarizes the findings from a representative analysis of an ethoxylated propoxylated alcohol polymer. sciex.com
Table 1: Representative Composition of an Ethoxylated Propoxylated Alcohol Polymer
| Parameter | Observed Range |
| Alkyl Chain Lengths | C6 - C10 |
| Ethoxylate (EO) Units | 4 - 24 |
| Propoxylate (PO) Units | 1 - 16 |
| Average Molecular Mass | ~1500 Da |
| Total Combinations Identified | > 1000 |
| Predominant Adduct | Ammonium ([M+NH₄]⁺) |
Chromatographic Separation and Analysis Techniques
Chromatographic separation is indispensable for the analysis of complex polymers like ethoxylated propoxylated lanolin. sciex.com Due to the presence of numerous isomers and oligomers, pre-separation before mass spectrometric analysis is essential to reduce ion suppression and allow for more detailed characterization. sciex.com
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the components of lanolin derivatives and their ethoxylated/propoxylated adducts. mdpi.commdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, where separation is based on the hydrophobicity of the analytes. researchgate.net
Developing a robust HPLC method requires the optimization of several critical parameters. The Analytical Quality by Design (AQbD) approach is a systematic methodology used to develop and validate reliable analytical methods. mdpi.commdpi.com This involves identifying critical method parameters (CMPs) and establishing a Method Operable Design Region (MODR) where the method consistently produces results meeting quality criteria. mdpi.com
For the analysis of industrial lanolin alcohols, a key component of the raw material for ethoxylation, an HPLC method was developed using a C18 column with an acetonitrile (B52724) and water mobile phase. mdpi.com Similarly, a method for analyzing free fatty acids in crude lanolin utilized a C18 column with an acetonitrile/water gradient containing formic acid. mdpi.com These methods demonstrate the importance of carefully selecting and optimizing parameters to achieve effective separation.
The tables below outline validated HPLC methods for the analysis of lanolin-related compounds, which form the basis for methods applicable to their alkoxylated derivatives.
Table 2: Validated HPLC Method for Industrial Lanolin Alcohol Analysis mdpi.com
| Parameter | Condition |
| Column | SunShell C18 (4.6 mm × 150 mm, 2.6 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Flow Rate | 1.58 mL/min |
| Column Temperature | 37 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Gradient Program | 0–19.0 min, 90.5% B; 19.0–25.0 min, 90.5–100% B; 25.0–55.0 min, 100% B |
Table 3: Validated HPLC Method for Free Fatty Acid Analysis in Crude Lanolin mdpi.com
| Parameter | Condition |
| Column | Proshell 120 EC C18 |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Gradient Program | 0–30 min, 75% B; 30–60 min, 75% to 79% B |
These validated methods provide a foundation for developing tailored HPLC protocols for the complex mixture of "Lanolin, oil, ethoxylated propoxylated," ensuring accurate separation and subsequent identification and quantification by mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MSD) for Compositional Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for analyzing the foundational components of lanolin. nih.gov Due to the high molecular weight and low volatility of the intact polymer, direct analysis is not feasible. Instead, the ethoxylated propoxylated lanolin undergoes chemical derivatization, typically hydrolysis, to break the ester bonds of the lanolin core. This process liberates the constituent fatty acids and alcohols, which are then derivatized, often through methylation to form Fatty Acid Methyl Esters (FAMEs), to increase their volatility for GC analysis. nih.govresearchgate.net
The GC column separates these individual components based on their boiling points and polarity. The separated compounds then enter the mass spectrometer (MS), which provides detailed mass spectra for identification. By comparing these spectra to established libraries, the specific fatty acids and alcohols that constitute the original lanolin base can be identified and quantified. nih.gov This compositional analysis is crucial for understanding the batch-to-batch variability originating from the natural lanolin source. While GC-MS excels at analyzing the hydrophobic lanolin core, it is less suited for characterizing the full distribution of the high-molecular-weight polyether chains.
Table 1: Illustrative GC-MS Parameters for Analysis of Lanolin-Derived Fatty Acids
| Parameter | Condition | Purpose |
| Column | Capillary column (e.g., CP sil 8 CB) nih.gov | Separates individual FAMEs. |
| Injection Mode | Split/Splitless | Introduces the sample onto the column. |
| Carrier Gas | Helium | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Ensures separation of compounds with a wide range of boiling points. |
| Ionization Mode | Electron Ionization (EI) nih.gov | Fragments molecules for mass analysis. |
| Detector | Mass Spectrometer (Quadrupole) nih.gov | Detects and identifies fragmented ions based on their mass-to-charge ratio. |
Supercritical Fluid Chromatography (SFC) for Surfactant Analysis
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of polymers and surfactants, offering distinct advantages over traditional liquid chromatography (LC). chromatographyonline.com SFC utilizes a mobile phase, most commonly carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. chromatographyonline.com This results in low viscosity and high diffusivity, allowing for faster separations and higher efficiency without the high back pressures that can limit ultra-high-performance liquid chromatography (UHPLC). chromatographyonline.comresearchgate.net
For ethoxylated propoxylated lanolin, SFC is particularly adept at separating oligomeric series based on their degree of polymerization. The technique can resolve molecules differing by a single ethoxy or propoxy unit, providing a detailed profile of the polymer distribution. The low polarity of the supercritical CO2 mobile phase is well-suited for analyzing hydrophobic or amphiphilic molecules like nonionic surfactants. researchgate.net The use of organic co-solvents (modifiers) allows for the tuning of the mobile phase polarity to achieve optimal separation. This capability makes SFC an excellent choice for characterizing the complex distribution of ethoxy and propoxy chains attached to the lanolin backbone. researchgate.net
Table 2: Advantages of SFC for Ethoxylated Propoxylated Surfactant Analysis
| Feature | Advantage | Reference |
| High Diffusivity & Low Viscosity | Faster analysis times, higher throughput, and greater resolution. | chromatographyonline.com |
| Reduced Organic Solvent Use | More environmentally friendly ("greener") chromatography by primarily using CO2. | researchgate.net |
| Orthogonal Selectivity | Provides separation mechanisms different from reversed-phase LC, offering complementary data. | chromatographyonline.com |
| Broad Applicability | Effective for analyzing non-polar to moderately polar compounds, including complex polymers. | researchgate.net |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis
When the analytical goal is to detect and quantify minute quantities of ethoxylated propoxylated lanolin or related impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. epa.govthermofisher.com This technique combines the powerful separation capabilities of LC with the exceptional sensitivity and specificity of tandem mass spectrometry. epa.gov Modern LC systems can separate complex mixtures of polymer homologs, while the mass spectrometer can detect analytes at picogram levels or lower. epa.govnih.gov
In a typical LC-MS/MS workflow, the sample is first separated on an LC column. The effluent is then ionized, commonly using electrospray ionization (ESI), which is a soft ionization technique that keeps the large polymer molecules intact, often as adducts with ions like ammonium or sodium. thermofisher.comsciex.com The first mass spectrometer (MS1) selects a specific ion (the precursor ion) corresponding to a particular oligomer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from the sample matrix and allowing for confident identification and precise quantification at trace levels. nih.gov This makes LC-MS/MS invaluable for monitoring residual surfactants in environmental samples or formulated products. epa.govresearchgate.net
Spectroscopic Characterization Approaches
Spectroscopic methods provide crucial information about the molecular structure and functional groups present in the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of ethoxylated propoxylated lanolin. nih.gov Both ¹H (proton) and ¹³C NMR are employed to map the complete chemical structure.
¹H NMR provides information on the different types of protons and their neighboring environments. nih.gov For ethoxylated propoxylated lanolin, the spectrum would show characteristic signals for:
Lanolin Core: A complex series of overlapping signals in the upfield region (~0.8-2.5 ppm) corresponding to the aliphatic -CH₃, -CH₂-, and -CH- groups of the fatty acid and alcohol chains. nih.gov
Propoxy Units: A distinct doublet at approximately 1.1 ppm for the methyl (-CH₃) group of the PO units.
Ethoxy and Propoxy Backbone: A broad, intense signal region between ~3.4 and 3.8 ppm representing the overlapping methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the EO and PO repeating units. researchgate.net
Ester Linkage: Signals for protons adjacent to the ester carbonyl group (-CH₂-COO-) would appear further downfield. nih.gov
By integrating the signal areas, the ratio of EO to PO units can be estimated. Advanced two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish connectivity between protons and carbons, confirming how the EO and PO blocks are arranged and attached to the lanolin base.
Table 3: Characteristic ¹H NMR Signals for Ethoxylated Propoxylated Lanolin
| Structural Unit | Approximate Chemical Shift (ppm) | Signal Multiplicity | Reference |
| Aliphatic -CH₃ (Lanolin) | 0.8 - 1.0 | Triplet / Multiplet | nih.gov |
| -CH₃ of Propoxy (PO) unit | ~1.1 | Doublet | researchgate.net |
| Aliphatic -CH₂- (Lanolin) | 1.2 - 1.8 | Multiplet | nih.gov |
| -CH₂- adjacent to C=O | ~2.35 | Triplet | nih.gov |
| -O-CH₂-CH₂-O- (Ethoxy) & -O-CH(CH₃)-CH₂-O- (Propoxy) | 3.4 - 3.8 | Broad Multiplet | researchgate.net |
| -CHOH- (from hydroxy fatty acids) | ~4.26 | Doublet of Doublets | nih.gov |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. scielo.org.mx For ethoxylated propoxylated lanolin, the FTIR spectrum provides a characteristic fingerprint confirming its hybrid nature.
The spectrum is dominated by absorptions from the three main structural components:
Lanolin Ester and Aliphatic Chains: Strong C-H stretching vibrations from the numerous -CH₂- and -CH₃ groups appear in the 2850-2960 cm⁻¹ region. A sharp, intense peak corresponding to the ester carbonyl (C=O) stretch is a definitive marker for the lanolin core, typically appearing around 1730-1740 cm⁻¹. scielo.org.mxresearchgate.net
Polyether Chains (EO/PO): The most prominent feature related to the ethoxy and propoxy chains is a very strong and broad C-O-C (ether) stretching band, which typically dominates the fingerprint region between 1050 and 1150 cm⁻¹. ieeesem.com
Hydroxyl Groups: If the polymerization is incomplete or if the lanolin base contains free hydroxyl groups, a broad O-H stretching band will be visible in the 3200-3600 cm⁻¹ region. youtube.com
FTIR is primarily used for qualitative confirmation of the structure and for quality control to ensure the presence of both the ester and ether functionalities.
Table 4: Key FTIR Absorption Bands for Ethoxylated Propoxylated Lanolin
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200 - 3600 | O-H Stretch | Hydroxyl | youtube.com |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | scielo.org.mxresearchgate.net |
| 1730 - 1740 | C=O Stretch | Ester | scielo.org.mxresearchgate.net |
| 1450 - 1470 | C-H Bend | Aliphatic (CH₂, CH₃) | ieeesem.com |
| 1050 - 1150 | C-O-C Stretch | Ether | ieeesem.com |
Theoretical and Computational Chemistry Studies
Molecular Dynamics Simulations of Ethoxylated Propoxylated Lanolin Oil Aggregation
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide a molecular-level view of processes like aggregation and micelle formation in surfactant systems.
Although no specific MD studies on ethoxylated propoxylated lanolin oil were found, research on similar complex systems, such as asphaltenes and other surfactants at oil-water interfaces, demonstrates the potential of this approach. nih.govscilit.comresearchgate.netnextmol.com Such simulations can reveal how molecules interact with each other and with a solvent to form larger structures.
For ethoxylated propoxylated lanolin oil, an MD simulation would involve:
Building a Model System: A representative model of the lanolin derivative molecule would be created, along with a simulation box filled with solvent molecules (e.g., water).
Applying a Force Field: A force field (like AMBER or GROMACS) would be chosen to define the potential energy and forces between all atoms in the system. nih.gov
Running the Simulation: The simulation would solve Newton's equations of motion for the system, tracking the trajectory of each atom over a set period.
The resulting data could be analyzed to understand the aggregation process, the size and shape of aggregates, the orientation of molecules at interfaces, and the influence of the ethoxy and propoxy chains on this behavior. For instance, simulations could show how the hydrophobic lanolin core is shielded from water by the more hydrophilic polyether chains. Studies on other surfactants have successfully used MD to investigate interfacial film thickness and the influence of molecular structure on aggregation at oil-water interfaces. scilit.comresearchgate.net
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Molecular Behavior
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of molecules with their biological activity or physical properties. nih.govnih.govresearchgate.net These models are built by calculating molecular descriptors that encode structural features and using them to predict a specific outcome.
No published QSAR/QSPR models specifically for ethoxylated propoxylated lanolin oil are available. The development of such models would be complicated by the compound's nature as a complex mixture rather than a single chemical entity. However, if a set of well-defined alkoxylated lanolin structures with measured properties were available, a QSAR/QSPR study could be undertaken.
Development of Descriptors for Alkoxylated Lanolin Structures
The first step in any QSAR/QSPR study is to generate molecular descriptors. For a molecule like ethoxylated propoxylated lanolin, these descriptors would need to capture its key structural features: chemrxiv.org
Topological Descriptors: Describe the connectivity of atoms (e.g., branching indices).
Geometrical Descriptors: Relate to the 3D shape of the molecule (e.g., molecular surface area, volume).
Constitutional Descriptors: Based on the elemental composition (e.g., molecular weight, atom counts).
Quantum Chemical Descriptors: Derived from computational chemistry calculations, reflecting electronic properties (e.g., dipole moment, frontier molecular orbital energies). mdpi.com
Polymer-Specific Descriptors: To account for the ethoxy and propoxy chains, descriptors such as the average number of ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO) units, the EO/PO ratio, and chain length distribution would be crucial.
A hypothetical table of descriptor classes relevant for this compound is presented below.
| Descriptor Class | Examples | Relevance to Alkoxylated Lanolin |
| Constitutional | Molecular Weight, Number of EO/PO units, Atom Counts | Describes the basic composition and size of the molecule. |
| Topological | Wiener Index, Randić Index | Encodes information about the branching of the lanolin core and the polymer chains. |
| Geometrical | Molecular Surface Area, Molecular Volume, Radius of Gyration | Relates to the molecule's shape and how it packs in solution or at an interface. |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Crucial for predicting emulsifying properties and interaction with oil and water phases. |
| Electronic | Dipole Moment, Polarizability | Governs intermolecular interactions, including hydrogen bonding and van der Waals forces. |
Prediction of Interfacial Parameters from Molecular Structure
A primary application of a QSPR model for ethoxylated propoxylated lanolin oil would be to predict its behavior at interfaces, which is key to its function as an emulsifier. atformulation.com By correlating the molecular descriptors described above with experimentally measured interfacial properties, a predictive model could be built.
Potential interfacial parameters for prediction could include:
Critical Micelle Concentration (CMC): The concentration at which molecules begin to form aggregates (micelles). Studies on other lanolin ethoxylates have shown that CMC decreases as the molecular weight of the derivative increases. scconline.org
Interfacial Tension (IFT): A measure of the energy at the interface between two immiscible liquids (e.g., oil and water). The model would aim to predict how changes in the EO/PO chain length or lanolin structure affect the molecule's ability to lower IFT.
Emulsion Stability: Predicting how structural variations influence the long-term stability of an emulsion.
Conformational Analysis and Polymer Architecture Modeling
Conformational analysis involves studying the different 3D arrangements (conformations) that a molecule can adopt by rotating around its single bonds. For a large and flexible molecule like ethoxylated propoxylated lanolin oil, understanding its preferred conformations is key to understanding its properties. chemicalbook.com
The molecule consists of two main parts with different conformational characteristics:
The Lanolin Core: Composed of complex esters of sterols, triterpene alcohols, and fatty acids, this part is relatively rigid and bulky.
The Ethoxy/Propoxy Chains: These polyethylene (B3416737) oxide (PEO) and polypropylene (B1209903) oxide (PPO) chains are highly flexible, and their conformation is statistically driven.
Computational methods like molecular mechanics or quantum chemistry could be used to explore the potential energy surface of a representative fragment of the molecule to identify low-energy (i.e., more stable) conformations.
Interfacial and Colloidal Science Research
Research into Adsorption Mechanisms and Kinetics at Liquid-Air and Liquid-Liquid Interfaces
The primary function of ethoxylated propoxylated lanolin as a surfactant is to reduce the interfacial tension between two immiscible phases, such as oil and water, or a liquid and air. This is achieved through the adsorption of the surfactant molecules at the interface. The lipophilic lanolin and propoxy groups orient themselves towards the non-aqueous or air phase, while the hydrophilic ethoxy groups are directed towards the aqueous phase.
Research in this area, while not specifically detailing ethoxylated propoxylated lanolin, generally indicates that the adsorption process for similar non-ionic surfactants is initially diffusion-controlled. This means that the rate at which the surface tension decreases is governed by the rate at which surfactant molecules travel from the bulk solution to the interface. Over time, as the interface becomes more populated, steric and potential energetic barriers can influence the adsorption kinetics. The complex and bulky nature of the lanolin derivative would likely lead to slower diffusion and rearrangement at the interface compared to simpler linear surfactants.
| Property | Description | Relevance to Ethoxylated Propoxylated Lanolin |
| Adsorption Mechanism | The process by which surfactant molecules accumulate at an interface. | Primarily driven by the hydrophobic effect, leading to the orientation of lipophilic parts away from water. |
| Adsorption Kinetics | The rate at which adsorption occurs. | Initially diffusion-controlled, followed by a barrier-controlled regime as the interface becomes crowded. The large molecular size may slow down the kinetics. |
| Interfacial Tension | The force per unit length existing at the interface between two immiscible liquid phases. | Ethoxylated propoxylated lanolin is effective at lowering interfacial tension, facilitating the formation of emulsions. |
Studies on Micellization Behavior and Critical Micelle Concentration (CMC) in Aqueous Systems
In aqueous solutions, once the concentration of a surfactant reaches a certain threshold, the molecules begin to self-assemble into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). Below the CMC, the surfactant primarily exists as individual molecules (monomers). Above the CMC, additional surfactant molecules form micelles, and the surface tension of the solution remains relatively constant.
Illustrative Data for a Related Compound: PEG-75 Lanolin
The following table provides typical properties for a related compound, PEG-75 Lanolin. It is important to note that these values are for a purely ethoxylated derivative and would differ for an ethoxylated and propoxylated version.
| Parameter | Value |
| Appearance | Yellow to amber waxy solid |
| Solubility | Soluble in water and ethanol |
| pH (in solution) | 5.0 - 7.0 |
This data is illustrative for a related compound and not for "Lanolin, oil, ethoxylated propoxylated".
Investigations into Emulsion and Microemulsion Formation and Stability Mechanisms
Ethoxylated propoxylated lanolin is widely used as an emulsifier in oil-in-water (O/W) and water-in-oil (W/O) emulsions. Its ability to form stable emulsions is attributed to its capacity to adsorb at the oil-water interface, creating a protective barrier around the dispersed droplets. This barrier prevents the droplets from coalescing and the emulsion from breaking.
The stability of emulsions formed with ethoxylated propoxylated lanolin is achieved through several mechanisms:
Steric Hindrance: The bulky structure of the lanolin derivative, with its protruding PEG and PPG chains, creates a physical barrier that prevents droplets from approaching each other too closely.
Interfacial Film Strength: The arrangement of the surfactant molecules at the interface forms a resilient film that resists rupture.
Modification of Interfacial Rheology: The presence of the surfactant can increase the viscosity of the interfacial region, further hindering coalescence.
This compound can also be a key component in the formation of microemulsions, which are thermodynamically stable, transparent, and have very small droplet sizes (typically under 100 nm). The specific ratio of ethylene (B1197577) oxide to propylene (B89431) oxide is crucial in determining the hydrophilic-lipophilic balance (HLB) of the surfactant, which in turn dictates its effectiveness in forming stable microemulsions with specific oil phases.
Wettability Studies on Solid Surfaces Modified by Ethoxylated Propoxylated Lanolin
The wettability of a solid surface by a liquid is determined by the contact angle of a droplet of the liquid on that surface. Surfactants like ethoxylated propoxylated lanolin can significantly alter the wettability of a surface by adsorbing onto it. When a hydrophobic surface (e.g., certain polymers or treated textiles) is exposed to an aqueous solution of this surfactant, the lipophilic part of the molecule adsorbs onto the surface, exposing the hydrophilic ethoxy groups to the water. This modification makes the surface more hydrophilic, reducing the contact angle of water and improving its spreading.
Conversely, on a hydrophilic surface, the surfactant may adsorb with its hydrophilic head group towards the surface, exposing the hydrophobic tail to the surrounding medium, thereby making the surface more hydrophobic. The exact nature of the surface modification depends on the surface chemistry, the surfactant concentration, and the composition of the liquid phase. While specific contact angle data for surfaces treated with ethoxylated propoxylated lanolin is not available, its function as a conditioning and surface-modifying agent in various products points to its effectiveness in altering surface wettability.
Rheological Characterization of Ethoxylated Propoxylated Lanolin Solutions and Dispersions
The rheology, or flow behavior, of solutions and dispersions containing ethoxylated propoxylated lanolin is a critical aspect of its functionality, particularly in cosmetic and pharmaceutical formulations. As a non-ionic surfactant, it can influence the viscosity of a system in several ways.
In solution, the formation of micelles above the CMC can lead to an increase in viscosity. The size, shape, and packing of these micelles, which are influenced by the molecular structure of the surfactant, concentration, temperature, and the presence of other components, will determine the extent of this viscosity change.
Environmental Degradation and Fate Research
Academic Investigations into Biodegradation Pathways and Kinetics under Aerobic and Anaerobic Conditions
No specific studies detailing the biodegradation pathways or kinetics for Lanolin, oil, ethoxylated propoxylated under either aerobic or anaerobic conditions were identified. Research on similar nonionic surfactants indicates that the rate and extent of biodegradation can be influenced by the length of the ethoxylate and propoxylate chains and the structure of the hydrophobic base (in this case, lanolin oil). However, without direct experimental data, these remain general assumptions.
Identification and Characterization of Degradation Products and Metabolites
The scientific literature lacks specific identification and characterization of the degradation products and metabolites of this compound. It is hypothesized that biodegradation would involve the cleavage of the ether linkages and the hydrolysis of the ester bonds within the lanolin structure, but the resultant intermediate and final molecules have not been reported.
Research on Environmental Partitioning and Transport Mechanisms in Aquatic and Terrestrial Systems
There is a lack of specific research on the environmental partitioning and transport mechanisms for this compound. Its surfactant properties suggest it would likely partition to interfaces such as sediment-water and soil-air. The potential for transport would be influenced by its water solubility, which is in turn determined by the degree of ethoxylation and propoxylation, but specific data on its octanol-water partition coefficient (Kow) or soil organic carbon-water (B12546825) partitioning coefficient (Koc) are not available.
Bioavailability Studies in Environmental Compartments
No studies specifically investigating the bioavailability of this compound in different environmental compartments (e.g., soil, sediment, water) were found. Understanding its bioavailability is crucial for assessing its potential for bioaccumulation and ecotoxicity, representing a significant gap in the environmental risk assessment for this compound.
Applications in Advanced Materials Science and Chemical Engineering Research
Research on Lanolin Alkoxylates as Modifiers in Polymer Science
The incorporation of lanolin-based derivatives into polymer matrices has been explored to alter the thermal and mechanical properties of the resulting materials. Research has demonstrated the potential of these alkoxylates to act as bio-based plasticizers and modifiers.
In one study, a lanolin-based oil was investigated as a plasticizing additive for polylactide (PLA), a common biodegradable thermoplastic. The research aimed to understand the effect of the lanolin derivative on the thermal and chemical stability of the PLA polymer. Thermal analysis using Differential Scanning Calorimetry (DSC) showed that the lanolin-based plasticizer modified the thermal properties of the PLA, notably by increasing the cold crystallization temperature (Tcc). researchgate.net This indicates that the additive influences the polymer's crystallization behavior upon heating after being quenched to an amorphous state. The investigation also utilized thermogravimetric analysis (TGA), dynamic mechanical analysis (DMA), X-ray powder diffraction (XRD), and infrared (IR) spectroscopy to fully characterize the modified polymer. researchgate.net The findings suggest that lanolin derivatives can be effective in modifying the flexibility and thermal characteristics of bioplastics like PLA. researchgate.net
Table 1: Effect of Lanolin-Based Oil on PLA Thermal Properties
| Property | Observation | Analytical Method |
| Cold Crystallization Temperature (Tcc) | Increased with the addition of lanolin-based oil. researchgate.net | Differential Scanning Calorimetry (DSC) |
| Thermal Stability | Modified by the plasticizer. researchgate.net | Thermogravimetric Analysis (TGA) |
| Mechanical Properties | Altered by the additive. researchgate.net | Dynamic Mechanical Analyzer (DMA) |
| Crystalline Structure | Influenced by the lanolin derivative. researchgate.net | X-ray Powder Diffraction (XRD) |
Investigation of Interfacial Interactions in Deinking Processes of Pulp Fibers
In the paper recycling industry, deinking is a critical step for removing ink particles from pulp fibers. Ethoxylated lanolin has been the subject of research as a surface-active agent, or "collector chemical," in flotation deinking processes. google.com The fundamental principle involves the surfactant adsorbing onto the ink particles, rendering them hydrophobic, so they can be removed by air bubbles.
Research has shown that collector chemicals comprising a lanolin-type surface-active agent can be surprisingly effective in the deinking of fiber products, in some cases outperforming synthetic surfactants like alkoxylated fatty acids or alcohols. google.com The mechanism involves the lanolin derivative's interaction at the ink-water interface, modifying the surface properties of the ink particles to facilitate their separation from the hydrophilic cellulose (B213188) fibers. These lanolin-based surfactants are effective in both wash deinking, where they act as dispersants, and flotation deinking processes. google.com A significant finding is that these agents can be highly efficient on their own, potentially reducing or eliminating the need for conventional soap collectors. google.com
Role as Dispersing and Wetting Agents in Industrial Formulations (Academic Perspective)
From an academic perspective, ethoxylated and propoxylated lanolin derivatives are studied as non-ionic surfactants with a distinct hydrophilic-lipophilic balance (HLB). cymitquimica.com This balance, which can be tailored by adjusting the length of the ethylene (B1197577) oxide and propylene (B89431) oxide chains, governs their function as emulsifiers, dispersing agents, and wetting agents. google.comamazonaws.com
Ethoxylation renders lanolin water-soluble, while propoxylation enhances its solubility in alcohols. google.com This allows for their use in a variety of solvent systems. Research highlights that ethoxylated lanolin can act as a multifunctional surfactant, providing solubilizing, emulsifying, and wetting properties. lanolin.com They are particularly effective at creating stable, low-viscosity microemulsions, which are thermodynamically stable, transparent, and have droplets in the nanometer range. lanolin.com This capability is attributed to the surfactant's ability to significantly lower interfacial tension between oil and water phases. The complex ester, alcohol, and acid composition of the base lanolin provides a unique interfacial structure compared to simpler fatty alcohol or acid ethoxylates. google.comstella.fr
Table 2: Functional Properties of Ethoxylated Lanolin in Formulations
| Functional Property | Scientific Principle | Relevant Application |
| Emulsifier | Reduces interfacial tension between immiscible liquids, forming stable emulsions. cymitquimica.com | Creams, lotions |
| Wetting Agent | Lowers the surface tension of a liquid, allowing it to spread more easily across a surface. lanolin.com | Industrial dispersions |
| Dispersing Agent | Adsorbs onto solid particles, preventing them from agglomerating in a liquid medium. google.com | Pigment and ink formulations |
| Solubilizer | Forms micelles that encapsulate and dissolve water-insoluble substances. lanolin.com | Clear liquid formulations, microemulsions |
Research into the Formation of Structured Fluids and Gels
The self-assembly of amphiphilic molecules like ethoxylated and propoxylated lanolin in a solvent can lead to the formation of structured fluids, such as lyotropic liquid crystals, and gels. wikipedia.orgnih.gov These systems are of significant academic interest due to their ordered, non-crystalline structures.
Lanolin-based derivatives, as amphiphiles, can self-assemble in water to minimize the unfavorable interaction between their hydrophobic (lanolin) and hydrophilic (polyether chain) parts. nih.gov Depending on concentration and temperature, they can form various mesophases, including lamellar, hexagonal, and cubic phases. wikipedia.orgnih.gov Research into lanolin-based organogels has demonstrated their formation through methods like hot emulsification. researchgate.net Microscopic analysis of these gels reveals a uniform distribution of water droplets within the lanolin-based matrix. researchgate.net
Advanced analytical techniques are used to characterize these structured fluids. X-ray diffraction (XRD) studies have shown that the incorporation of water can increase the amorphousness of the gel structure. researchgate.net Differential Scanning Calorimetry (DSC) helps identify phase transition temperatures, such as the gel-to-sol transition. researchgate.net Furthermore, these lanolin-based gels often exhibit non-Newtonian and thixotropic flow behavior, meaning their viscosity decreases under shear stress and they take time to return to their original viscosity. researchgate.net This research provides a fundamental understanding of how complex, bio-based surfactants can be used to create highly structured, functional materials. researchgate.netpsu.eduyoutube.com
Future Research Directions and Emerging Paradigms
Development of Sustainable Synthesis Routes for Ethoxylated Propoxylated Lanolin Derivatives
The traditional synthesis of ethoxylated propoxylated lanolin involves reacting lanolin with ethylene (B1197577) oxide (EO) and propylene (B89431) oxide (PO), typically under alkaline catalysis. google.comresearchgate.net These reactions are effective but are also highly exothermic, presenting potential hazards. researchgate.net The future of manufacturing these derivatives hinges on adopting principles of green chemistry to create more sustainable and safer processes. mdpi.com Lanolin itself is a renewable and natural raw material, obtained from the washing of raw wool, making it an excellent starting point for sustainable products. lanolin.comnkchemicals.com.cn
Key research directions include:
Bio-Based Feedstocks: A significant advancement involves substituting petroleum-derived reactants with bio-based alternatives. The use of bio-based ethylene oxide, for instance, can reduce the carbon footprint of the ethoxylation process while maintaining the performance of the final product. crodahomecare.com
Green Solvents and Catalysts: Research into alternative solvents for the initial extraction of wool grease has shown promise. One study demonstrated that cyclopentyl methyl ether (CPME), a green solvent, was more efficient than conventional solvents like hexane (B92381) and diethyl ether. mdpi.com Future work will likely explore replacing harsh alkaline catalysts (e.g., KOH, NaOH) with biocatalysts, such as enzymes, which can perform reactions under milder conditions.
Valorization of By-products: Sustainable synthesis also encompasses the utilization of waste streams. For example, lanolinic acid and lanolin alcohols, which are by-products of cholesterol extraction from wool grease, can be used as raw materials to synthesize refined lanolin through esterification, turning a potential waste product into a valuable resource. google.com
A comparative table of conventional versus sustainable approaches is presented below.
| Feature | Conventional Synthesis | Emerging Sustainable Routes |
| Starting Material | Lanolin (renewable) | Lanolin, By-products (e.g., lanolinic acid) google.com |
| Reactants | Petroleum-based Ethylene Oxide (EO) & Propylene Oxide (PO) | Bio-based Ethylene Oxide crodahomecare.com |
| Solvents | Hexane, Toluene, Dichloromethane mdpi.com | Cyclopentyl Methyl Ether (CPME) mdpi.com |
| Catalysts | Strong alkaline catalysts (KOH, NaOH) google.comresearchgate.net | Biocatalysts (enzymatic), Milder chemical catalysts |
| Process Conditions | High temperature, High pressure, Exothermic researchgate.net | Milder reaction conditions |
Integration of Multi-Omics Approaches in Environmental Degradation Studies
As surfactants, ethoxylated propoxylated lanolin derivatives can enter aquatic and terrestrial environments through various disposal pathways. core.ac.uk Understanding their persistence and biodegradation pathways is critical for assessing their environmental impact. The integration of multi-omics technologies—such as metagenomics, proteomics, and metabolomics—offers a powerful toolkit for a holistic understanding of these complex biological processes. processcleaningsolutions.comnih.gov
Metagenomics: This approach allows for the identification of the full spectrum of microorganisms within an environment (e.g., soil or water) that are capable of degrading the surfactant. Studies have shown that the chemical structure of a surfactant can significantly shape the composition of the microbial community and even influence the prevalence of phenomena like antimicrobial resistance. processcleaningsolutions.com Metagenomics can uncover the specific genes encoding the enzymes responsible for breaking down the complex lanolin ester structure and the polyether chains.
Proteomics: While metagenomics reveals the genetic potential, proteomics identifies the actual proteins and enzymes being expressed by the microbial community in response to the presence of the surfactant. researchgate.net This can confirm which enzymatic pathways are active during biodegradation.
Metabolomics: This technique focuses on identifying the intermediate molecules (metabolites) produced during the breakdown of the parent compound. nih.gov By tracking these metabolites, researchers can reconstruct the entire degradation pathway, identifying potential bottlenecks or persistent intermediate products.
The biodegradation of polymers is a stepwise process, often initiated by extracellular enzymes like lipases and cutinases that hydrolyze ester bonds, which are abundant in lanolin. nih.govresearchgate.net Subsequent steps involve the breakdown of the resulting fragments, including the polyether chains, which can be metabolized through various oxidative or lyase-catalyzed reactions. researchgate.net A multi-omics approach provides a comprehensive view of this entire cascade, from the responsible microbes to the specific enzymes and breakdown products.
| Omics Technique | Research Focus | Application to Ethoxylated Propoxylated Lanolin Degradation |
| Metagenomics | Community-level genetic potential (Who is there and what can they do?) | Identify microbial consortia capable of degradation; discover novel genes for etherases and lipases. processcleaningsolutions.comnih.gov |
| Proteomics | Expressed proteins and enzymes (What are they actually doing?) | Quantify the production of specific degradative enzymes in response to the surfactant. researchgate.net |
| Metabolomics | Small molecule intermediates and end-products (What is the pathway?) | Elucidate the step-by-step breakdown of the lanolin backbone and the ethoxy/propoxy chains. nih.gov |
Advancements in In-situ and Operando Characterization Techniques for Dynamic Systems
The synthesis of ethoxylated propoxylated lanolin involves dynamic gas-liquid reactions that are highly exothermic and complex. researchgate.neteurochemengineering.com Traditional analysis relies on offline measurements, which may not capture the transient species or the true state of the catalyst and reaction mixture under operational conditions. In-situ and, more specifically, operando spectroscopy are emerging as crucial tools for gaining real-time insights into these dynamic systems. chimia.chyoutube.com Operando spectroscopy aims to monitor the catalyst and reacting species simultaneously under realistic reaction conditions, bridging the gap between model systems and industrial processes. youtube.comnih.gov
Future research will leverage these techniques to:
Monitor Reaction Kinetics: Techniques like operando Raman and FTIR spectroscopy can track the consumption of reactants (e.g., ethylene oxide) and the formation of products in real-time. youtube.com This allows for the development of highly accurate kinetic models, which are essential for process optimization and safety. acs.org
Understand Catalyst Behavior: These methods can observe the state of the catalyst as it functions, providing information on its activation, deactivation, and interaction with reactants. chimia.ch
Characterize Transient Intermediates: The ability to detect short-lived intermediate species can provide a deeper mechanistic understanding of the ethoxylation and propoxylation reaction pathways. youtube.com
Improve Reactor Design: Data from operando studies can inform the design of safer and more efficient reactors, such as the advanced loop reactors used in modern ethoxylation plants, by providing a clear picture of mass and heat transfer phenomena. researchgate.netfrontiersin.org
| Technique | Information Gained | Relevance to Lanolin Alkoxylation |
| Operando Raman Spectroscopy | Vibrational modes of molecules, bond formation/breakage | Real-time tracking of EO/PO consumption and polyether chain growth. youtube.com |
| Operando FTIR Spectroscopy | Functional group analysis | Monitoring changes in hydroxyl and ester groups during the reaction. |
| Operando X-ray Diffraction (XRD) | Crystalline structure of catalysts | Observing structural changes in solid catalysts under reaction conditions. chimia.ch |
| Operando X-ray Absorption Spectroscopy (XAS) | Electronic state and local coordination of catalyst atoms | Probing the active sites of the catalyst during the reaction. chimia.ch |
| Ambient Mass Spectrometry | Molecular weight distribution of products | Real-time monitoring of oligomer formation and polymer growth. nih.gov |
Exploration of Machine Learning and Artificial Intelligence in Structure-Function Prediction for Novel Derivatives
The functional properties of ethoxylated propoxylated lanolin—such as its emulsifying power, solubility, and moisturizing capacity—are determined by its complex molecular structure, including the composition of the lanolin base and the length and ratio of the ethoxy and propoxy chains. crodahomecare.com Exploring the vast chemical space of possible derivatives through laboratory synthesis is impractical. Machine learning (ML) and artificial intelligence (AI) are emerging as transformative tools for navigating this complexity and accelerating the design of novel derivatives with optimized properties. encyclopedia.pubh5mag.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates the structural features of molecules (descriptors) with their functional properties or biological activities. nih.govnih.govyoutube.com For lanolin derivatives, QSAR models can be developed to predict key performance indicators based on proposed chemical structures. This allows for the virtual screening of thousands of potential candidates to identify those most likely to meet performance targets. nih.govwalisongo.ac.id
De Novo Design: Going beyond prediction, generative AI models can design entirely new surfactant structures tailored to specific needs. osti.govacs.org These models, often combining generative adversarial networks (GANs) or variational autoencoders (VAEs) with predictive models, can propose novel lanolin derivatives with, for example, enhanced biodegradability or superior emulsification stability. osti.gov
Synthesis Optimization: AI algorithms can also be used to optimize reaction pathways and conditions. encyclopedia.pub By analyzing data from past experiments, ML models can predict the optimal temperature, pressure, and catalyst concentrations to maximize yield and purity, while minimizing waste and energy consumption. encyclopedia.pub
| AI/ML Application | Description | Potential Impact on Lanolin Derivatives |
| QSAR Modeling | Develops mathematical models linking molecular structure to activity/properties. youtube.comwalisongo.ac.id | Predicts performance (e.g., HLB, emulsification) of new derivatives before synthesis. |
| Generative Models | Creates novel molecular structures based on desired properties. osti.govacs.org | De novo design of high-performance, biodegradable ethoxylated propoxylated lanolin. |
| Process Optimization | Uses algorithms to find optimal reaction conditions for synthesis. encyclopedia.pub | Improves yield, reduces waste, and enhances safety of the manufacturing process. |
| Formulation Databases | Compiles and analyzes vast amounts of data on ingredients and formulas. h5mag.com | Accelerates the development of complex formulations incorporating lanolin derivatives. |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of ethoxylated propoxylated lanolin derivatives, and how do they influence functionality?
- Methodological Answer : Ethoxylated propoxylated lanolin derivatives (e.g., PPG-12-PEG-50 Lanolin, CAS 68458-88-8) are synthesized by sequential alkoxylation of lanolin alcohols or oils. The ratio of ethylene oxide (EO) to propylene oxide (PO) units determines hydrophilicity/hydrophobicity balance, affecting emulsification and surfactant properties. Structural confirmation requires techniques like FTIR (for ether linkages) and NMR (to quantify EO/PO ratios) .
- Data Reference : INCI nomenclature specifies functional roles (e.g., "emollients/emulsifying agents") linked to molecular architecture .
Q. How does the degree of ethoxylation vs. propoxylation affect surfactant properties such as critical micelle concentration (CMC)?
- Methodological Answer : Systematic variation in EO/PO ratios (e.g., 5EO + 4PO vs. 6EO + 4PO) alters HLB values and CMC. For C12-14 derivatives, higher EO content increases water solubility and reduces CMC, enhancing emulsification efficiency. Experimental protocols involve preparing derivatives with controlled alkoxylation steps, followed by tensiometry (e.g., Du Noüy ring) to measure surface tension and calculate CMC .
- Data Reference : Ethoxylated propoxylated C12-14 alcohols with 5EO + 4PO exhibit CMC values ~0.1–1 mM, optimized for surfactant formulations .
Q. What analytical techniques are recommended for characterizing molecular weight distribution in ethoxylated propoxylated compounds?
- Methodological Answer : Gel Permeation Chromatography (GPC) with refractive index detection is standard for determining polydispersity. For precise molecular weight analysis, MALDI-TOF mass spectrometry resolves individual EO/PO adducts. Example: Hydroxy-terminated ethoxylated propoxylated polysiloxanes show a calculated exact molecular weight of 90.01368 g/mol, validated via GPC .
Advanced Research Questions
Q. How can experimental designs optimize EO/PO ratios for target functionalities like emulsification efficiency or biodegradability?
- Methodological Answer : Use response surface methodology (RSM) to model interactions between EO/PO ratios and performance metrics. For lanolin oil derivatives, a central composite design can vary EO (5–15 units) and PO (3–10 units), with responses including emulsion stability (via centrifugation) and biodegradability (OECD 301D test). Statistical tools like ANOVA identify significant factors .
- Data Contradiction : Some studies report conflicting solubility trends; for example, higher PO content may improve biodegradability but reduce emulsification in polar solvents. Resolution requires cross-referencing environmental conditions (e.g., pH, temperature) across datasets .
Q. How can researchers resolve contradictions in toxicological data for ethoxylated propoxylated lanolin derivatives?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality. For instance, while Material Safety Data Sheets (MSDS) for C6-12 derivatives indicate no significant toxicity (e.g., no carcinogenicity ), the EPA’s endocrine disruptor screening program lists these compounds for potential testing . Meta-analyses should weigh endpoints (e.g., in vitro receptor-binding assays vs. in vivo chronic exposure) and adjust for confounding variables like impurity profiles .
Q. What in vitro models are validated for assessing endocrine disruption potential of ethoxylated propoxylated compounds?
- Methodological Answer : Utilize OECD TG 455 (STTA assay) to screen for estrogen receptor binding. For lanolin-derived surfactants, prepare serial dilutions in cell culture media (e.g., MCF-7 cells) and measure luciferase reporter activity. Parallel testing with propoxylated PPG-30 Lanolin Alcohol Ether (CAS 68439-53-2) can benchmark against known endocrine-active substances .
Key Considerations
- Structural Variability : INCI names (e.g., PPG-12-PEG-65 Lanolin Oil) correlate with specific EO/PO ratios and CAS numbers, essential for reproducibility .
- Data Gaps : Limited ecotoxicity data for long-chain derivatives (e.g., C16-18 ethoxylated propoxylated alcohols) necessitate prioritized testing under REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
